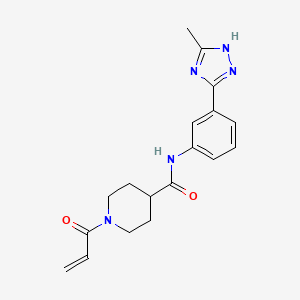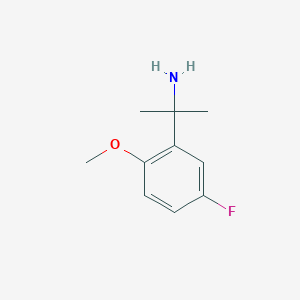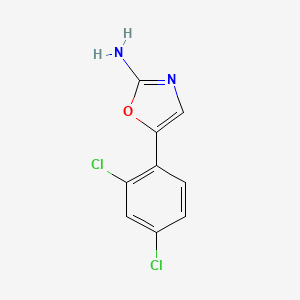
5-(2,4-Dichlorophenyl)oxazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Dichlorophenyl)oxazol-2-amine: is a chemical compound with the following IUPAC name:
IUPAC Name:[5-(2,4-dichlorophenyl)-1,3-oxazol-4-yl]methanol
It consists of a 2-oxazolyl ring with a 2,4-dichlorophenyl substituent. The molecular formula is C10H7Cl2NO2 , and its molecular weight is approximately 244.08 g/mol.
Méthodes De Préparation
Synthetic Routes:: The synthesis of 5-(2,4-Dichlorophenyl)oxazol-2-amine involves several steps. One common synthetic route includes the reaction of 2,4-dichlorophenyl isocyanate with glycolic acid. The resulting intermediate undergoes cyclization to form the oxazole ring
Industrial Production:: Industrial production methods may vary, but they typically involve large-scale synthesis using optimized conditions to achieve high yields.
Analyse Des Réactions Chimiques
Reactivity::
- Oxidation : The compound can undergo oxidation reactions.
- Substitution : It may participate in nucleophilic substitution reactions.
- Reduction : Reduction of the oxazole ring is possible.
- Oxidation : Oxidizing agents like potassium permanganate (KMnO4).
- Substitution : Nucleophiles such as amines or alkoxides.
- Reduction : Reducing agents like sodium borohydride (NaBH4).
Major Products:: The major products depend on the specific reaction conditions. For example, reduction could yield the corresponding amine.
Applications De Recherche Scientifique
- Chemistry : Used as a building block in organic synthesis.
- Biology : Investigated for potential bioactivity.
- Medicine : May have applications in drug discovery.
- Industry : Used in the development of novel materials.
Mécanisme D'action
The exact mechanism of action for 5-(2,4-Dichlorophenyl)oxazol-2-amine remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While 5-(2,4-Dichlorophenyl)oxazol-2-amine is unique due to its specific substituents, similar compounds include:
These related compounds share structural features but differ in substituents and properties.
Propriétés
Formule moléculaire |
C9H6Cl2N2O |
|---|---|
Poids moléculaire |
229.06 g/mol |
Nom IUPAC |
5-(2,4-dichlorophenyl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C9H6Cl2N2O/c10-5-1-2-6(7(11)3-5)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |
Clé InChI |
BLGIXFPPILWHPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C2=CN=C(O2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


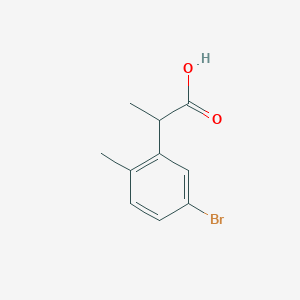
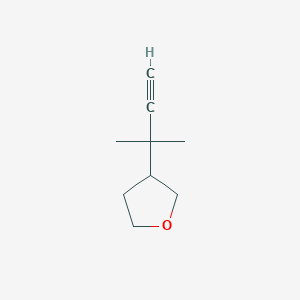
![(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13539910.png)
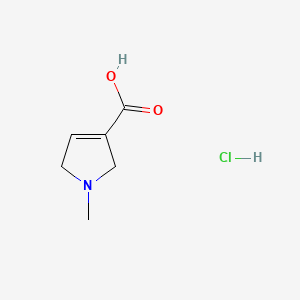
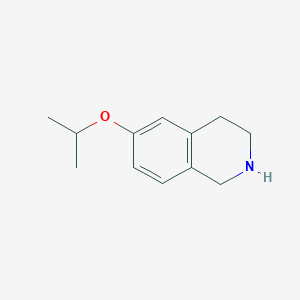
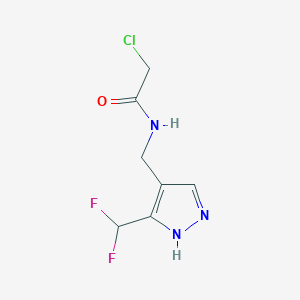
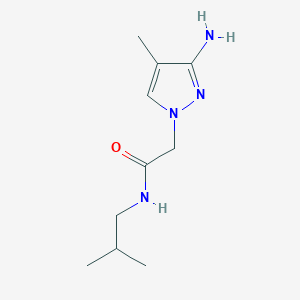
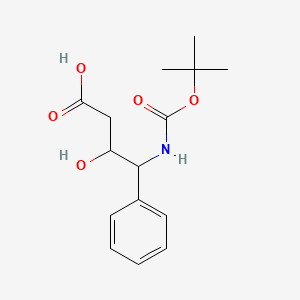
![3-((5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539940.png)

![Tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B13539943.png)
